2-Bromo-3-isopropylthiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3-isopropylthiophene is a heterocyclic compound with the molecular formula C7H9BrS. It is a derivative of thiophene, which is a five-membered ring containing one sulfur atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-isopropylthiophene typically involves the bromination of 3-isopropylthiophene. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure selective bromination at the 2-position of the thiophene ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and brominating agent, to achieve high yield and purity on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-3-isopropylthiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups through reactions like Suzuki-Miyaura coupling, where boron reagents are commonly used.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, although these reactions are less common for this particular compound.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves the use of palladium catalysts and boron reagents under mild conditions to replace the bromine atom with various substituents.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the thiophene ring.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
2-Bromo-3-isopropylthiophene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Thiophene derivatives exhibit various pharmacological properties, such as anticancer, anti-inflammatory, and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 2-Bromo-3-isopropylthiophene largely depends on its application. In organic synthesis, it acts as an intermediate that undergoes various chemical transformations. In material science, its electronic properties are exploited to enhance the performance of electronic devices .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-3-methoxythiophene
- 2-Bromo-3,3,3-trifluoropropene
- 3-Isopropylthiophene
Uniqueness
2-Bromo-3-isopropylthiophene is unique due to the presence of both a bromine atom and an isopropyl group on the thiophene ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and material science .
Eigenschaften
Molekularformel |
C7H9BrS |
---|---|
Molekulargewicht |
205.12 g/mol |
IUPAC-Name |
2-bromo-3-propan-2-ylthiophene |
InChI |
InChI=1S/C7H9BrS/c1-5(2)6-3-4-9-7(6)8/h3-5H,1-2H3 |
InChI-Schlüssel |
JUSFRBLUYBCCOU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(SC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.